"1-Ethylpentyl 2-pyridyl ketone" as a chemical intermediate
"1-Ethylpentyl 2-pyridyl ketone" as a chemical intermediate
Systematic Designation: 2-Ethyl-1-(pyridin-2-yl)hexan-1-one CAS Registry Number: 898779-70-9 Role: Lipophilic Heterocyclic Scaffold / API Intermediate
Executive Summary
In the landscape of modern medicinal chemistry, 1-Ethylpentyl 2-pyridyl ketone (systematically 2-Ethyl-1-(pyridin-2-yl)hexan-1-one ) represents a critical class of "Lipophilic Pyridyl Scaffolds" (LPS). Unlike simple methyl or ethyl ketones, the steric bulk and hydrophobicity of the branched 1-ethylpentyl (heptan-3-yl) moiety confer unique pharmacokinetic properties to downstream Active Pharmaceutical Ingredients (APIs).
This guide dissects the molecule’s utility as a precursor for CNS-active agents (via enhanced blood-brain barrier penetration) and its role in the synthesis of sterically congested tertiary carbinols. We move beyond basic catalog data to explore the Grignard-Nitrile coupling dynamics , downstream reductive amination pathways , and the critical handling protocols required to maintain regio-integrity during synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The molecule consists of a pyridine ring substituted at the C2 position with a carbonyl group, which is further attached to a branched heptan-3-yl chain (often colloquially referred to as "1-ethylpentyl" in industrial catalogs, though "1-ethylbutyl" or "heptan-3-yl" is chemically precise for a 7-carbon alkyl total).
| Property | Specification | Relevance |
| IUPAC Name | 2-Ethyl-1-(pyridin-2-yl)hexan-1-one | Defines exact branching (C2-ethyl on hexanoyl chain). |
| Molecular Formula | C₁₃H₁₉NO | - |
| Molecular Weight | 205.30 g/mol | Fragment-based drug design (Rule of 3 compliant). |
| LogP (Predicted) | ~3.5 - 3.8 | High lipophilicity; ideal for CNS-targeting libraries. |
| Boiling Point | ~280°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Appearance | Pale yellow to amber oil | Color deepens upon oxidation/storage; store under Argon. |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water; requires phase transfer catalysis in aqueous reactions. |
Synthesis Protocol: The Grignard-Nitrile Route
The most robust method for synthesizing 1-Ethylpentyl 2-pyridyl ketone avoids the over-addition problems common with acid chlorides. We utilize the addition of Grignard reagents to 2-cyanopyridine . This route is self-validating because the intermediate magnesium imine salt precipitates or stabilizes, preventing the "double addition" that leads to tertiary alcohols.
Retrosynthetic Logic
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Precursor A: 2-Cyanopyridine (Electrophile)
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Precursor B: 3-Heptylmagnesium bromide (Nucleophile, generated in situ from 3-bromoheptane)
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Mechanism: Nucleophilic attack on the nitrile carbon
Metallo-imine intermediate Acidic hydrolysis Ketone.
Step-by-Step Experimental Workflow
Reagents:
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2-Cyanopyridine (1.0 equiv)
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3-Bromoheptane (1.1 equiv)
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Magnesium turnings (1.2 equiv)
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THF (Anhydrous)
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H₂SO₄ (2M, for hydrolysis)
Protocol:
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Grignard Formation (In-situ):
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In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.
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Add 3-bromoheptane dropwise in THF at reflux. Critical Check: Ensure complete consumption of Mg to calculate exact molarity.
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Controlled Addition:
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Cool the Grignard solution to 0°C .
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Add 2-Cyanopyridine (dissolved in THF) dropwise over 30 minutes.
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Observation: The solution will turn dark red/brown, indicating the formation of the magnesium imine complex.
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Imine Hydrolysis:
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Stir at room temperature for 3 hours.
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Quench the reaction by pouring the mixture into ice-cold 2M H₂SO₄.
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Mechanism Note: The acid protonates the nitrogen, hydrolyzing the C=N bond to C=O.
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Workup & Purification:
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Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ and Brine.
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Purification: Vacuum distillation (0.5 mmHg) is preferred over column chromatography for scale-up to prevent silica-catalyzed degradation.
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Reaction Pathway Diagram[5]
Caption: Synthesis of 1-Ethylpentyl 2-pyridyl ketone via Grignard addition to nitrile, preventing over-alkylation.
Downstream Applications & Reactivity[6]
The value of this intermediate lies in its bifunctional nature : the basic pyridine nitrogen and the electrophilic carbonyl.
Synthesis of Tertiary Carbinols (Antihistamine Scaffolds)
Reaction with a second Grignard reagent (e.g., Phenylmagnesium bromide) yields chiral tertiary alcohols.
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Relevance: Analogues of Doxylamine or Carbinoxamine where the methyl group is replaced by the lipophilic 1-ethylpentyl chain. This modification significantly alters the receptor binding affinity (e.g., H1 vs. Muscarinic receptors) and increases half-life.
Reductive Amination (CNS Ligands)
The ketone can be converted to a secondary amine using NaBH(OAc)₃ and a primary amine.
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Application: Synthesis of ligands for CRF1 (Corticotropin-Releasing Factor 1) receptors. The branched alkyl chain fits into hydrophobic pockets of GPCRs, while the pyridine ring engages in pi-stacking or hydrogen bonding.
Imidazo[1,2-a]pyridine Formation
While less common for this specific ketone, alpha-bromination followed by condensation with 2-aminopyridine (Groebke-Blackburn-Bienaymé type logic) can yield substituted imidazo[1,2-a]pyridines, a scaffold prevalent in anxiolytics and hypnotics.
Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this intermediate, the following impurities must be monitored:
| Impurity / Issue | Origin | Detection | Mitigation |
| Tertiary Alcohol | Over-addition of Grignard (if using ester precursor) | HPLC / 1H-NMR | Use Nitrile route; maintain low temp. |
| Unreacted Nitrile | Incomplete reaction / Wet THF | GC-MS | Ensure anhydrous conditions; use excess Grignard (1.1 eq). |
| Pyridyl N-Oxide | Oxidation during storage | LC-MS (+16 mass) | Store under Argon; add stabilizer (BHT) if permissible. |
| Regioisomer | Impure 3-bromoheptane (isomerization) | 13C-NMR | Validate alkyl halide purity before Grignard formation. |
Safety & Handling
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Hazards: Pyridine derivatives are potential skin irritants and CNS depressants. The Grignard synthesis involves highly flammable solvents (THF) and exothermic quenches.
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Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).
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Disposal: Quench Grignard residues with isopropanol before aqueous disposal. Pyridine waste must be segregated for incineration.
References
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Arctom Scientific. (n.d.). 1-Ethylpentyl 2-pyridyl ketone Product Data. Retrieved from
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Gao, F., et al. (1987).[1] Studies on the reaction of 3-cyanopyridine with Grignard reagents. Acta Chimica Sinica. Retrieved from
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ChemSrc. (2024). 1-Ethylpentyl 2-pyridyl ketone CAS 898779-70-9 Details. Retrieved from
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Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,2-a]pyridines. Retrieved from
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Molbase. (2024). 2-Ethyl-1-(pyridin-2-yl)hexan-1-one Structure and Properties. Retrieved from
